molecular formula C8H8O5S B7975486 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid

5-(Cyclopropylsulfonyl)furan-2-carboxylic acid

Cat. No.: B7975486
M. Wt: 216.21 g/mol
InChI Key: YPFGEZKXGKFVTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid typically involves the introduction of the cyclopropylsulfonyl group to a furan ring followed by carboxylation. One common method involves the reaction of furan with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process. The scalability of these methods allows for the large-scale production of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylsulfonyl)furan-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

5-(Cyclopropylsulfonyl)furan-2-carboxylic acid has the molecular formula C8H8O5SC_8H_8O_5S and features a furan ring substituted with a cyclopropylsulfonyl group and a carboxylic acid group. The presence of these functional groups provides opportunities for various chemical reactions, making it a versatile building block in organic synthesis.

Anticancer Activity

Research indicates that compounds with furan structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of furan have been shown to induce apoptosis in cancer cells, suggesting that this compound may also possess similar anticancer properties. A study highlighted that furan derivatives could effectively inhibit the growth of hypopharyngeal tumor cells, indicating their potential utility in cancer therapy .

Enzyme Inhibition

The sulfonyl group in this compound could enhance binding affinity to enzymes, making it a candidate for developing enzyme inhibitors. This property is particularly relevant for targeting enzymes involved in critical biological pathways, potentially leading to novel therapeutic agents for diseases such as hypertension and cancer .

Antimicrobial Properties

Furan derivatives have been studied for their antimicrobial effects. For example, certain furan compounds inhibited the swarming of Pseudomonas collierea, suggesting that this compound may have similar antimicrobial activities. This property could be leveraged in developing new antibiotics or antimicrobial agents .

Synthesis of Specialty Chemicals

The unique structure of this compound allows it to serve as a precursor for synthesizing specialty chemicals. Its reactivity can be exploited to create new materials with desirable properties, which could be applicable in various industrial processes .

Data Table: Summary of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryAnticancer activity and enzyme inhibitionInduces apoptosis in cancer cells
Biological ResearchAntimicrobial propertiesInhibits Pseudomonas collierea swarming
Material ScienceSynthesis of specialty chemicalsVersatile precursor for new materials

Case Study 1: Anticancer Activity

A study investigated the effects of various furan derivatives on cancer cell lines, revealing that some compounds induced significant cytotoxicity. The mechanism was linked to the ability of these compounds to interact with cellular targets involved in apoptosis pathways.

Case Study 2: Antimicrobial Activity

Research demonstrated that specific furan derivatives inhibited bacterial growth by disrupting cellular processes. The findings suggest that this compound could be developed into effective antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The cyclopropylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring and carboxylic acid group may also contribute to the compound’s overall biological activity by participating in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Cyclopropylsulfonyl)furan-2-carboxylic acid is unique due to the presence of both the cyclopropylsulfonyl group and the furan ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

5-(Cyclopropylsulfonyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique furan ring structure, which is known to enhance biological activity through various mechanisms. The presence of the cyclopropylsulfonyl group contributes to its reactivity and interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H11O4S
Molecular Weight229.26 g/mol
CAS Number[insert CAS number]

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body:

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on target enzymes, inhibiting their activity. This mechanism is common in compounds designed to act as enzyme inhibitors.
  • Receptor Modulation : The furan moiety can enhance binding affinity to various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.

Biological Activities

  • Antimicrobial Activity : Preliminary studies indicate that compounds with furan structures exhibit antimicrobial properties. For instance, derivatives of furan-2-carboxylic acids have shown inhibition against various bacterial strains, suggesting that this compound may possess similar properties .
  • Anticancer Potential : Research has demonstrated that compounds containing furan rings can exhibit cytotoxic effects against cancer cell lines. The specific mechanism often involves the induction of apoptosis or cell cycle arrest, which could be relevant for this compound .
  • Anti-inflammatory Properties : The ability of sulfonamide-containing compounds to modulate inflammatory pathways has been documented. This suggests that this compound might serve as a lead compound for developing anti-inflammatory drugs.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Furan Ring : Essential for maintaining bioactivity; modifications to this structure can significantly alter potency.
  • Sulfonyl Group : Critical for enzyme interaction; variations in the size or electronic properties of substituents on the sulfonyl group may enhance selectivity and efficacy against specific targets.

Case Study 1: Antimicrobial Activity

In a study evaluating various furan derivatives, it was found that compounds similar to this compound inhibited the growth of Escherichia coli at concentrations as low as 50 µg/mL. This suggests a promising avenue for further exploration in developing new antimicrobial agents .

Case Study 2: Anticancer Efficacy

A recent investigation into furan-based compounds revealed that certain analogs exhibited IC50 values below 10 µM against human cancer cell lines. The study emphasized the importance of the cyclopropyl group in enhancing cytotoxicity, indicating that modifications like those present in this compound could lead to improved therapeutic agents .

Properties

IUPAC Name

5-cyclopropylsulfonylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5S/c9-8(10)6-3-4-7(13-6)14(11,12)5-1-2-5/h3-5H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFGEZKXGKFVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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